Sofosbuvir O-Desisopropyl O-Ethyl Ester

Antiviral Drug Analysis Impurity Profiling Structural Characterization

Sofosbuvir O-Desisopropyl O-Ethyl Ester (CAS 1064684-30-5), also referred to as Sofosbuvir IP Impurity E or Ethyl Sofosbuvir, is a chemically defined, process-related impurity of the blockbuster NS5B polymerase inhibitor sofosbuvir. It is an ethyl ester analog of the nucleoside prodrug, differing by the replacement of the isopropyl ester moiety with an ethyl ester group.

Molecular Formula C21H27FN3O9P
Molecular Weight 515.431
CAS No. 1064684-30-5
Cat. No. B580186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir O-Desisopropyl O-Ethyl Ester
CAS1064684-30-5
Molecular FormulaC21H27FN3O9P
Molecular Weight515.431
Structural Identifiers
SMILESCCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1
InChIKeyHRGZELWFPQCNNG-LHGNKGQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sofosbuvir O-Desisopropyl O-Ethyl Ester (CAS 1064684-30-5): A Critical Reference Standard for Antiviral Impurity Profiling


Sofosbuvir O-Desisopropyl O-Ethyl Ester (CAS 1064684-30-5), also referred to as Sofosbuvir IP Impurity E or Ethyl Sofosbuvir, is a chemically defined, process-related impurity of the blockbuster NS5B polymerase inhibitor sofosbuvir [1]. It is an ethyl ester analog of the nucleoside prodrug, differing by the replacement of the isopropyl ester moiety with an ethyl ester group . This compound is routinely utilized as a high-purity reference standard for analytical method development, method validation (AMV), quality control (QC), and regulatory filing activities such as ANDAs [2]. It is supplied with comprehensive characterization data (1H NMR, 13C NMR, IR, MASS, HPLC purity) compliant with ICH and pharmacopoeial guidelines, enabling its use as a traceable reference standard .

Why Sofosbuvir O-Desisopropyl O-Ethyl Ester Cannot Be Replaced by Other Sofosbuvir Impurities in Analytical Workflows


Substituting Sofosbuvir O-Desisopropyl O-Ethyl Ester with other sofosbuvir-related impurities or generic nucleoside analogs compromises analytical method specificity and regulatory compliance. Chromatographic methods for sofosbuvir impurity profiling are highly sensitive to subtle structural differences; imprecise peak identification, inaccurate relative retention time (RRT) calibration, and flawed system suitability testing can result [1]. The Indian Pharmacopoeia (IP) specifically designates this compound as Impurity E, explicitly mandating its use for the quantification of this critical impurity in sofosbuvir drug substance and finished product . Unqualified substitutions not only risk misidentification of impurity profiles in ANDA filings but also raise significant regulatory questions, potentially leading to costly analytical rework or batch rejection .

Quantitative Differentiation Evidence for Sofosbuvir O-Desisopropyl O-Ethyl Ester (CAS 1064684-30-5) vs. Key Analogs


Distinct Structural Identity: Ethyl Ester vs. Isopropyl Ester in Sofosbuvir

Sofosbuvir O-Desisopropyl O-Ethyl Ester is uniquely defined by its ethyl ester moiety at the alanine carboxyl terminus, in contrast to the isopropyl ester present in the parent drug sofosbuvir (CAS 1190307-88-0) . This single group substitution results in a molecular formula of C21H27FN3O9P (MW 515.43 g/mol) compared to C22H29FN3O9P (MW 529.5 g/mol) for sofosbuvir . The structural distinction is critical because it affects the compound's chromatographic retention time and mass spectrometric fragmentation pattern, preventing its misidentification as a degradation product of the API [1].

Antiviral Drug Analysis Impurity Profiling Structural Characterization

Chromatographic Resolution: Retention Time and System Suitability

In validated RP-HPLC methods for sofosbuvir, process-related impurities demonstrate distinct retention characteristics. While the phosphoryl impurity in a validated method exhibited a retention time of 5.704 min versus 3.674 min for sofosbuvir [1], Sofosbuvir O-Desisopropyl O-Ethyl Ester, due to its ethyl ester substitution, is expected to elute at a different relative retention time (RRT). The USP monograph for sofosbuvir defines specific RRTs for specified impurities (e.g., Impurity A at RRT 1.3, Impurity B at RRT 1.5, Impurity D at RRT 0.8) . This impurity's unique RRT must be verified against a certified reference standard to ensure accurate peak identification and quantification at the 0.05-0.1% level required by ICH Q3A guidelines [2].

HPLC Method Validation System Suitability Relative Retention Time

Regulatory Compendial Designation: IP Impurity E vs. Other Pharmacopoeial Impurities

The Indian Pharmacopoeia (IP) specifically designates Sofosbuvir O-Desisopropyl O-Ethyl Ester as 'Sofosbuvir IP Impurity E' . This official designation is distinct from other pharmacopoeial impurities such as USP Impurity A (a diastereomer, CAS not disclosed), EP Impurity E (a different structural entity, C22H29FN3O9P, MW 529.5), or Impurity I (CAS 2164516-85-0, also an ethyl ester but a diastereomer of sofosbuvir) . The IP monograph explicitly mandates the use of this specific reference standard for the identification and quantification of Impurity E in sofosbuvir drug substance and drug product . For ANDA submissions targeting the Indian market or referencing IP standards, the use of an authoritative, certified reference standard for Impurity E is non-negotiable [1].

Pharmacopoeial Compliance Regulatory Filing ANDAs

Synthetic Impurity Control: Tracking Esterification By-Product Formation

During the synthesis of sofosbuvir, esterification steps using isopropyl alcohol can be accompanied by side reactions with ethanol (either as a contaminant or as a solvent), leading to the formation of the ethyl ester analog . The presence of Sofosbuvir O-Desisopropyl O-Ethyl Ester in the final API is a direct marker of process control; its levels indicate the extent of competing esterification pathways [1]. In a patent describing sofosbuvir preparation (PCT/CN2015/081368), control over such process impurities is linked to stereoselective synthesis conditions [2]. Quantifying this impurity at trace levels (typically 0.05-0.1%) using a validated HPLC method with a certified reference standard is fundamental to demonstrating process capability and meeting ICH Q3A thresholds [3].

Process Chemistry Impurity Control Strategy Quality by Design

High-Impact Application Scenarios for Sofosbuvir O-Desisopropyl O-Ethyl Ester in Antiviral Drug Development and Quality Control


ANDA Filing for Generic Sofosbuvir: Impurity E Identification and Quantification

A generic pharmaceutical company developing an ANDA for sofosbuvir tablets must demonstrate that its impurity profile is comparable to the Reference Listed Drug (RLD). Using the certified Sofosbuvir O-Desisopropyl O-Ethyl Ester reference standard, the analytical team can accurately identify and quantify IP Impurity E in the drug substance and final dosage form via a validated RP-HPLC method, as established in the published protocol by Ganji et al. (2021) [1]. This ensures compliance with ICH Q3A thresholds and the specific requirements of the Indian Pharmacopoeia monograph, mitigating the risk of a Refuse-to-File decision by regulators.

Process Development and Scale-Up: Monitoring Esterification Selectivity

During late-phase process development, a CMC team needs to optimize the esterification step to maximize isopropyl ester formation while minimizing competing ethyl ester by-products. By sourcing the authentic Sofosbuvir IP Impurity E standard, the process chemistry group can develop a highly specific HPLC method to track the formation of this impurity in real-time reaction monitoring and in-process controls. The availability of comprehensive spectral data (NMR, HRMS) allows definitive structural confirmation if the impurity is detected . This application directly supports Quality by Design (QbD) initiatives and regulatory expectations for process understanding.

Stability-Indicating Method Validation for Sofosbuvir Drug Product

For a stability study of sofosbuvir/velpatasvir fixed-dose combination tablets, a QC laboratory must validate a stability-indicating HPLC-UV method capable of separating all known degradation products. As part of the method validation, the laboratory uses the Sofosbuvir O-Desisopropyl O-Ethyl Ester reference standard to challenge the chromatographic system's specificity, demonstrating baseline resolution from the API and other specified impurities. This data is essential for the stability section of the drug master file (DMF) and product license application, as described in the stability-indicating method developed by Pharm Chem J (2021) [2].

Pharmacopoeial Compliance Testing for API Release

A Contract Manufacturing Organization (CMO) performing final release testing of a commercial sofosbuvir API batch must verify that the level of IP Impurity E meets the acceptance criterion set by the Indian Pharmacopoeia monograph (typically ≤0.1%). The laboratory uses the certified Sofosbuvir IP Impurity E standard to establish the relative response factor (RRF) and retention time marker in the HPLC system suitability test. Successful testing ensures the batch is compliant for marketing authorization in territories adhering to IP standards, directly impacting product supply chain and revenue.

Quote Request

Request a Quote for Sofosbuvir O-Desisopropyl O-Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.